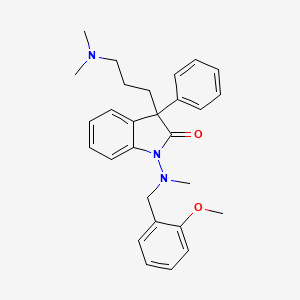
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxybenzyl group, and a phenyl group attached to an indolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a reductive amination reaction involving o-methoxybenzaldehyde and a suitable amine.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents onto the indolinone core.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Dichloromethane, ethanol, etc.
Catalysts: Palladium on carbon, platinum oxide, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with DDQ can lead to the removal of methoxybenzyl protecting groups, while reduction with sodium borohydride can yield reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Gene Expression Modulation: The compound can influence the expression of specific genes, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
Uniqueness
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
33391-27-4 |
|---|---|
Molekularformel |
C28H33N3O2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H33N3O2/c1-29(2)20-12-19-28(23-14-6-5-7-15-23)24-16-9-10-17-25(24)31(27(28)32)30(3)21-22-13-8-11-18-26(22)33-4/h5-11,13-18H,12,19-21H2,1-4H3 |
InChI-Schlüssel |
GSGNIJLOVQBZPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CC=C3OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















